3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 3-(1,1-difluoroethyl)piperidine with a suitable aminating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps for purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-piperidin-1-yl-propan-1-one: A similar compound with a piperidine ring but without the difluoroethyl group.
2-Amino-4-(1-piperidine)pyridine: Another piperidine derivative with different substituents.
Uniqueness
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the difluoroethyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective or potent in certain applications compared to its analogs .
Biological Activity
Overview
3-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one (CAS Number: 2092466-06-1) is a piperidine derivative notable for its structural features, including a difluoroethyl substituent. This compound has attracted attention in pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C10H18F2N2O |
Molecular Weight | 220.26 g/mol |
Purity | ≥ 95% |
CAS Number | 2092466-06-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the piperidine ring and the difluoroethyl group may enhance its binding affinity to various receptors or enzymes, modulating cellular responses and influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving Mannich bases have shown promising results in inhibiting the growth of androgen-independent prostate cancer cells (PC-3), suggesting potential applications in cancer therapy .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of piperidine derivatives on breast cancer cells (MCF-7) using the MTT assay. The results demonstrated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like Tamoxifen, indicating that modifications in the piperidine structure can enhance therapeutic efficacy .
Antimicrobial Activity
Piperidine derivatives have also been reported to possess antimicrobial properties. The compound's structural characteristics may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound | Biological Activity | Structural Features |
---|---|---|
3-Amino-1-piperidin-1-yl-propan-1-one | Moderate cytotoxicity | Lacks difluoroethyl group |
2-Amino-4-(1-piperidine)pyridine | Antimicrobial | Different heterocyclic structure |
3-Amino-4-(difluoromethyl)piperidine | High cytotoxicity | Contains a difluoromethyl group |
The difluoroethyl substituent in this compound may enhance selectivity and potency against specific biological targets compared to its analogs.
Properties
IUPAC Name |
3-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-2-6-14(7-8)9(15)4-5-13/h8H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZCXNDMWWQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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